N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core linked to a phenyl group and an isobutyramide moiety, making it a unique structure with potential pharmacological properties.
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this compound belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Quinoxaline derivatives, in general, have been reported to influence a wide range of biochemical pathways .
Result of Action
Some quinoxaline derivatives have been reported to exhibit inhibitory activity against infected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide typically involves the following steps:
-
Formation of the Quinoxaline Core: : The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic conditions .
-
Attachment of the Phenyl Group: : The phenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the quinoxaline derivative with a phenyl halide in the presence of a base such as potassium carbonate .
-
Introduction of the Isobutyramide Moiety: : The final step involves the acylation of the phenyl-quinoxaline intermediate with isobutyryl chloride in the presence of a base like triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, triethylamine.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Phenyl-substituted quinoxaline derivatives.
Scientific Research Applications
N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide has been explored for various scientific research applications:
-
Medicinal Chemistry: : The compound exhibits potential antiproliferative activity against cancer cell lines, making it a candidate for anticancer drug development .
-
Biological Studies: : It has been used in studies investigating the inhibition of specific enzymes and receptors, contributing to the understanding of its mechanism of action in biological systems .
-
Industrial Applications: : The compound’s unique structure allows it to be used as a building block for the synthesis of more complex molecules in the pharmaceutical industry .
Comparison with Similar Compounds
Similar Compounds
N-alkyl-3-(4-allyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)propanamides: These compounds share a similar quinoxaline core but differ in the alkyl and allyl substituents, which can affect their biological activity.
Methyl 2-[3-(4-allyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)propanamido] alkanoates: These derivatives also contain the quinoxaline core but have different ester groups, influencing their pharmacokinetic properties.
Uniqueness
N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide is unique due to its specific combination of the quinoxaline core, phenyl group, and isobutyramide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11(2)17(22)20-13-8-4-3-7-12(13)16-18(23)21-15-10-6-5-9-14(15)19-16/h3-11H,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPZDGGDOQHTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203233 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.